Ácido (3-(terc-butilcarbamoil)fenil)borónico

Descripción general

Descripción

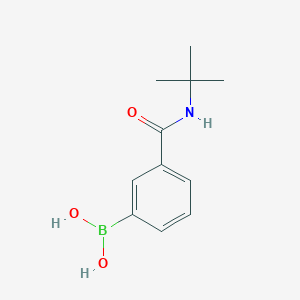

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group

Aplicaciones Científicas De Investigación

(3-(tert-Butylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s solubility in methanol suggests it may have some degree of bioavailability.

Result of Action

The primary result of the action of 3-(tert-Butylcarbamoyl)phenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 3-(tert-Butylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . Additionally, the Suzuki-Miyaura reaction conditions, such as the presence of a palladium catalyst and an appropriate base, can significantly impact the compound’s action .

Análisis Bioquímico

Biochemical Properties

The role of 3-(tert-Butylcarbamoyl)phenylboronic acid in biochemical reactions is not fully understood yet. Boronic acids and their derivatives are known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids .

Molecular Mechanism

The molecular mechanism of action of 3-(tert-Butylcarbamoyl)phenylboronic acid is not well-defined. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . These reactions involve the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with tert-butyl isocyanate to form the corresponding tert-butylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often in a solvent like tetrahydrofuran (THF), and requires the use of a base such as potassium carbonate to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of (3-(tert-Butylcarbamoyl)phenyl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

(3-(tert-Butylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

Biaryl or Styrene Derivatives: From Suzuki-Miyaura coupling.

Phenol Derivatives: From oxidation reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

(4-tert-Butylphenyl)boronic acid: Similar structure but with the tert-butyl group in the para position.

(3-Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of the tert-butylcarbamoyl group.

Uniqueness

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is unique due to the presence of the tert-butylcarbamoyl group, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .

Actividad Biológica

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can enhance the selectivity and efficacy of drug candidates. This article explores the biological activity of (3-(tert-Butylcarbamoyl)phenyl)boronic acid, focusing on its anticancer, antibacterial, and antiviral properties, as well as its mechanisms of action.

Anticancer Activity

Boronic acids, including (3-(tert-Butylcarbamoyl)phenyl)boronic acid, have been investigated for their anticancer properties. The introduction of boronic acid moieties into existing drugs has been shown to improve their pharmacokinetic profiles and bioavailability.

- Proteasome Inhibition : Similar to bortezomib, a well-known boronic acid used in multiple myeloma treatment, (3-(tert-Butylcarbamoyl)phenyl)boronic acid may inhibit proteasomes by binding to the active sites of proteasomal enzymes, leading to the accumulation of pro-apoptotic factors in cancer cells .

- Selective Targeting : The compound can selectively bind to glycoproteins on cancer cell surfaces through its boronic acid group, enhancing targeted delivery of cytotoxic agents .

Case Studies

A study examining various boronic acid derivatives indicated that modifications at the para position significantly increased inhibition rates against cancer cell lines. For instance, compounds similar to (3-(tert-Butylcarbamoyl)phenyl)boronic acid exhibited IC50 values in the nanomolar range against breast cancer cells .

Antibacterial Activity

Boronic acids have also been recognized for their antibacterial properties, particularly against resistant bacterial strains.

- β-Lactamase Inhibition : (3-(tert-Butylcarbamoyl)phenyl)boronic acid can act as a β-lactamase inhibitor, preventing the breakdown of β-lactam antibiotics and thereby enhancing their efficacy against resistant bacteria .

- Biofilm Disruption : Recent findings suggest that boronic acids can disrupt biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, which is crucial for treating chronic infections .

Research Findings

In vitro studies demonstrated that derivatives of boronic acids significantly inhibited biofilm formation at concentrations as low as 0.004 µM, showcasing their potential as effective antibacterial agents against multidrug-resistant strains .

Antiviral Activity

The antiviral potential of boronic acids is an emerging area of research. Preliminary studies suggest that these compounds may inhibit viral replication through various mechanisms.

- Inhibition of Viral Enzymes : Boronic acids can inhibit key viral enzymes such as proteases and polymerases by binding to active sites through their electrophilic boron atom .

- Blocking Viral Entry : By modifying the surface properties of viral particles or host cell receptors, boronic acids may prevent viral entry into host cells.

Summary Table of Biological Activities

| Biological Activity | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Proteasome inhibition; selective targeting | IC50 values in nanomolar range against breast cancer cells |

| Antibacterial | β-Lactamase inhibition; biofilm disruption | Effective against multidrug-resistant bacteria at low concentrations |

| Antiviral | Inhibition of viral enzymes; blocking viral entry | Potential to inhibit replication in various viruses |

Propiedades

IUPAC Name |

[3-(tert-butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFLCTFKZXDGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393994 | |

| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183158-30-7 | |

| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.